tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate

CAS No.: 352356-89-9

Cat. No.: VC2773045

Molecular Formula: C14H18BrNO4

Molecular Weight: 344.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 352356-89-9 |

|---|---|

| Molecular Formula | C14H18BrNO4 |

| Molecular Weight | 344.2 g/mol |

| IUPAC Name | tert-butyl N-[2-(4-bromo-2-formylphenoxy)ethyl]carbamate |

| Standard InChI | InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-6-7-19-12-5-4-11(15)8-10(12)9-17/h4-5,8-9H,6-7H2,1-3H3,(H,16,18) |

| Standard InChI Key | OPIDCOPMWIELBM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Br)C=O |

| Canonical SMILES | CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Br)C=O |

Introduction

Chemical Structure and Properties

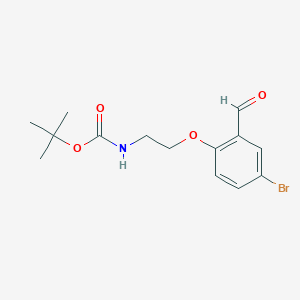

tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate belongs to the class of carbamates, which are esters or salts of carbamic acid. This compound features several key functional groups: a tert-butoxycarbonyl (Boc) protecting group, an ethylamine linker, a phenoxy moiety with bromine substitution, and an aldehyde group.

Basic Identification Data

The compound is uniquely identified through various chemical identifiers that allow for unambiguous recognition in chemical databases and literature. The table below summarizes the key identification parameters:

| Parameter | Value |

|---|---|

| CAS No. | 352356-89-9 |

| Molecular Formula | C14H18BrNO4 |

| Molecular Weight | 344.2 g/mol |

| IUPAC Name | tert-butyl N-[2-(4-bromo-2-formylphenoxy)ethyl]carbamate |

| Standard InChIKey | OPIDCOPMWIELBM-UHFFFAOYSA-N |

The chemical structure demonstrates a complex arrangement of atoms, with the bromine substituent at the 4-position of the phenyl ring providing potential for further functionalization through various metal-catalyzed coupling reactions. The presence of the formyl group at the 2-position offers additional synthetic versatility through carbonyl chemistry.

Structural Characteristics

The structural features of tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate can be represented through various chemical notations. The SMILES notation (CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Br)C=O) encodes the two-dimensional structure, while the Standard InChI provides a more comprehensive representation of the compound's connectivity and stereochemistry.

Synthesis and Preparation

The synthesis of tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate typically involves a multi-step approach, beginning with readily available starting materials and proceeding through strategic functional group manipulations.

Synthetic Approach

The synthesis generally starts with tert-butyl carbamate derivatives and substituted phenolic compounds. The synthetic route often employs nucleophilic substitution reactions, where the tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality. This protection is crucial as it allows for selective transformations at other positions without affecting the amine group.

Reaction Mechanisms

The key steps in the synthesis typically involve:

-

Formation of the phenoxy-ethylamine linkage through nucleophilic substitution

-

Introduction of the bromo substituent at the 4-position of the phenyl ring

-

Formylation at the 2-position of the aromatic ring

-

Protection of the amine functionality with the tert-butoxycarbonyl group

These reactions generally proceed via second-order kinetics, with the specific mechanism depending on the nature of the nucleophile and the reaction conditions employed. The order of these steps may vary depending on the specific synthetic strategy and the stability of intermediates.

Chemical Reactivity

tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate exhibits diverse reactivity patterns, making it a valuable intermediate in synthetic organic chemistry.

Nucleophilic Substitution Reactions

The bromine substituent at the 4-position of the phenyl ring serves as an excellent leaving group, enabling various nucleophilic substitution reactions. These transformations can introduce a wide range of functional groups, expanding the compound's utility in the synthesis of more complex molecules. The mechanism typically follows second-order kinetics, with the rate determined by both the concentration of the carbamate and the nucleophile.

Carbonyl Chemistry

The formyl group at the 2-position provides opportunities for numerous carbonyl transformations, including:

-

Reductions to primary alcohols

-

Oxidations to carboxylic acids

-

Aldol condensations

-

Wittig reactions for olefination

-

Reductive amination for the introduction of amino groups

These reactions enable significant structural diversification, making tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate an excellent scaffold for the synthesis of more complex molecular architectures.

Deprotection Strategies

The tert-butoxycarbonyl protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents. This deprotection reveals the free amine, which can then participate in further transformations such as amide formation, reductive amination, or nucleophilic substitution reactions.

Applications

tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate finds applications across multiple scientific disciplines due to its versatile structure and reactivity profile.

Pharmaceutical Development

In pharmaceutical research and development, this compound serves as a valuable intermediate in the synthesis of biologically active molecules. The presence of multiple functional groups allows for diverse structural modifications, enabling the creation of compound libraries for drug discovery programs. The bromine substituent particularly facilitates cross-coupling reactions that are commonly employed in medicinal chemistry for the construction of complex molecular frameworks.

Material Science

In material science applications, carbamates like tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate contribute to the development of functional materials with specific physical and chemical properties. These compounds can be incorporated into polymeric structures, influencing properties such as thermal stability, mechanical strength, and chemical resistance.

Synthetic Organic Chemistry

As a building block in synthetic organic chemistry, this compound enables the construction of complex molecular architectures through sequential transformations of its various functional groups. The strategic exploitation of the bromine substituent, formyl group, and protected amine can lead to highly functionalized molecules that would otherwise be challenging to synthesize.

Comparative Analysis

When compared to related carbamate compounds, tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate exhibits unique structural features that influence its chemical behavior and applications.

Structural Comparison with Related Compounds

While many other tert-butyl carbamate derivatives exist, the combination of the 4-bromo-2-formylphenoxy moiety with an ethylamine linker distinguishes this compound. Similar compounds, such as tert-Butyl (4-bromothiophen-2-yl)carbamate, contain different heterocyclic systems that alter their reactivity profiles and applications.

Reactivity Patterns

The presence of both an aryl bromide and an aldehyde group in tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate creates a unique reactivity pattern that differs from many other carbamates. This dual functionality enables orthogonal transformations, where each functional group can be modified selectively under specific reaction conditions.

Spectroscopic Characterization

Spectroscopic methods play a crucial role in confirming the structure and purity of tert-Butyl (2-(4-bromo-2-formylphenoxy)ethyl)carbamate during synthesis and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the tert-butyl group (typically a singlet around 1.4-1.5 ppm), the ethylene protons of the linker (multiplets in the range of 3.5-4.5 ppm), aromatic protons (6.7-7.8 ppm), and the distinctive aldehyde proton (around 10 ppm). The ¹³C NMR would reveal signals for the carbonyl carbons of both the aldehyde and carbamate groups, as well as the aromatic, aliphatic, and quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorption bands for:

-

N-H stretching (around 3300-3400 cm⁻¹)

-

C=O stretching of the aldehyde (approximately 1700 cm⁻¹)

-

C=O stretching of the carbamate (approximately 1680-1710 cm⁻¹)

-

C-O stretching (1200-1250 cm⁻¹)

-

C-Br stretching (500-600 cm⁻¹)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume